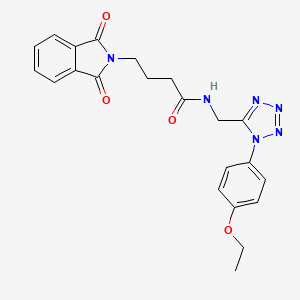
4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of medicinal chemistry.
Structural Overview
The compound features an isoindoline core, a dioxo functionality, a tetrazole moiety, and a butanamide group. These structural elements contribute to its diverse chemical reactivity and potential pharmacological applications.
Molecular Formula and Weight
- Molecular Formula : C21H20N6O4
- Molecular Weight : 420.429 g/mol
Structural Features
| Feature | Description |
|---|---|
| Isoindoline Core | Provides a scaffold for biological activity |
| Dioxo Functionality | May participate in nucleophilic addition |
| Tetrazole Moiety | Engages in cycloaddition reactions |
| Butanamide Group | Facilitates various pharmacological interactions |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, compounds with similar structures have shown promise as anti-Alzheimer agents through acetylcholinesterase inhibition .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties associated with derivatives of the isoindoline structure. For instance, compounds synthesized from related dioxoisoindolines exhibited notable antibacterial and antifungal activity against various strains, including Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study evaluated the acetylcholinesterase inhibitory potential of various derivatives of 4-(1,3-dioxoisoindolin-2-yl) compounds. The findings indicated that certain derivatives had promising IC50 values, suggesting their potential as anti-Alzheimer agents .
- Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed strong antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
- Antifungal Activity : In another investigation, several synthesized derivatives demonstrated antifungal efficacy against C. albicans, with some achieving complete inhibition at specific concentrations .
Comparative Biological Activity Table
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide | Antibacterial | 625 - 1250 |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide | Antifungal | Complete inhibition |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | Antibacterial | 500 - 1000 |
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-2-32-16-11-9-15(10-12-16)28-19(24-25-26-28)14-23-20(29)8-5-13-27-21(30)17-6-3-4-7-18(17)22(27)31/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKSSALGJMSVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













